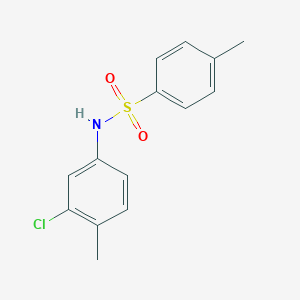
N-(3-chloro-4-methylphenyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-4-methylbenzenesulfonamide, also known as 4-chloro-N-(4-tolyl) benzenesulfonamide (CTB), is a potent sulfonamide compound that has been widely studied for its potential therapeutic applications in various fields of research. This compound has shown promising results in treating various diseases and disorders due to its unique chemical structure and properties.
Scientific Research Applications
CTB has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, CTB has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, CTB has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, CTB has been shown to protect against neuronal damage and improve cognitive function.
Mechanism of Action
CTB exerts its therapeutic effects by inhibiting the activity of specific enzymes and signaling pathways involved in various disease processes. CTB has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. CTB also inhibits the activity of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In addition, CTB has been shown to modulate the activity of various neurotransmitter receptors, including the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
CTB has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, CTB has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against neuronal damage. In vivo, CTB has been shown to reduce tumor growth and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
CTB has several advantages for use in lab experiments, including its potent activity, relatively low toxicity, and availability for purchase. However, CTB also has some limitations, including its solubility in aqueous solutions and potential off-target effects.
Future Directions
There are several future directions for research on CTB, including the development of more potent analogs, the investigation of its potential therapeutic applications in other disease areas, and the elucidation of its precise mechanism of action. In addition, further studies are needed to determine the optimal dosage and administration route for CTB in various disease models.
Synthesis Methods
CTB can be synthesized through a multistep process involving the reaction of 4-chloro-3-methylphenylamine with p-toluenesulfonyl chloride in the presence of a base, followed by the addition of 4-methylbenzenesulfonyl chloride. The resulting compound is then purified and crystallized to obtain pure CTB.
properties
Product Name |
N-(3-chloro-4-methylphenyl)-4-methylbenzenesulfonamide |
|---|---|
Molecular Formula |
C14H14ClNO2S |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO2S/c1-10-3-7-13(8-4-10)19(17,18)16-12-6-5-11(2)14(15)9-12/h3-9,16H,1-2H3 |
InChI Key |
CJDXDKFHYLWZFO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



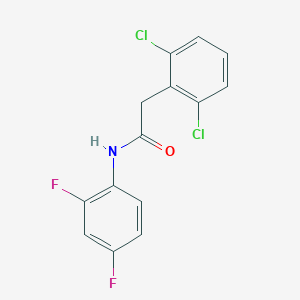
![2-(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B239613.png)
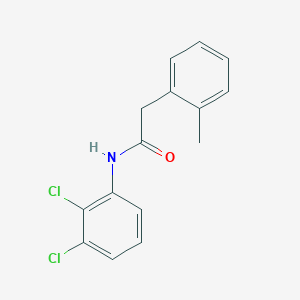
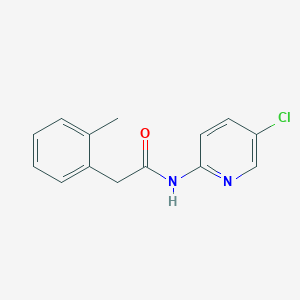
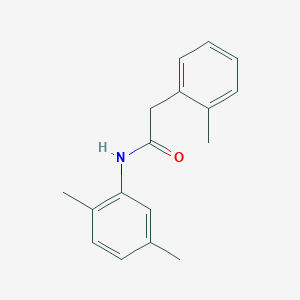
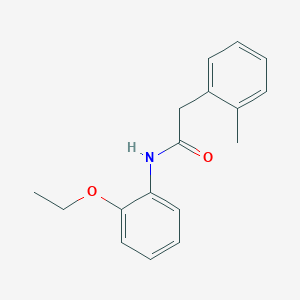
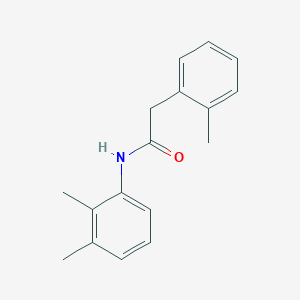
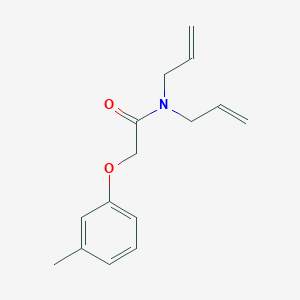
![1-[2-(2,4-Dimethylphenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B239628.png)
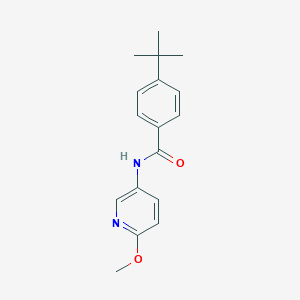
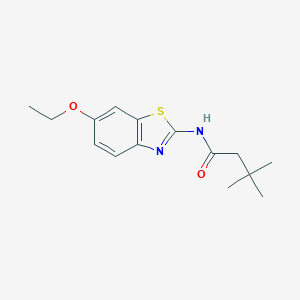
![2-(2,4-Dimethylphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B239637.png)
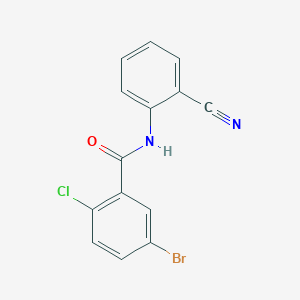
![Ethyl 3-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B239639.png)